Ciprofloxacin Impurity D Hydrochloride, also known as 7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, is a by-product associated with the synthesis of the antibiotic ciprofloxacin. This compound has a molecular formula of C17H18ClN3O3 and a molecular weight of 347.80 g/mol. It is characterized by its unique structural features, which include a chloro group, a cyclopropyl moiety, and a piperazine ring, contributing to its classification as an impurity in ciprofloxacin formulations .
Scientific research plays a crucial role in identifying and characterizing ciprofloxacin impurities like Impurity D HCl. Here's how:
Once identified and characterized, research focuses on understanding the potential effects of Impurity D HCl on the drug product:
These reactions are significant in understanding the stability and reactivity of Ciprofloxacin Impurity D Hydrochloride during pharmaceutical processing and storage.
The synthesis of Ciprofloxacin Impurity D Hydrochloride generally occurs during the production of ciprofloxacin itself. The following methods are commonly employed:
The synthesis process requires careful control to minimize the formation of impurities while maximizing yield.
Ciprofloxacin Impurity D Hydrochloride is primarily used in analytical chemistry as a reference standard for quality control in pharmaceutical manufacturing. Its applications include:
Interaction studies involving Ciprofloxacin Impurity D Hydrochloride focus on its potential effects when combined with other drugs or within biological systems. Key areas of investigation include:
Such studies are crucial for ensuring that formulations containing ciprofloxacin maintain their therapeutic integrity.
Ciprofloxacin Impurity D Hydrochloride shares structural similarities with several other quinolone derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ciprofloxacin | C17H18ClN3O3 | Broad-spectrum antibiotic; primary compound |
| Norfloxacin | C16H18F2N4O3 | Fluorinated derivative; different halogen |
| Ofloxacin | C17H18FN3O3 | Contains a fluorine atom; similar activity |
| Levofloxacin | C18H20FN3O4 | S-enantiomer of Ofloxacin; enhanced potency |
Ciprofloxacin Impurity D Hydrochloride is unique due to its specific structural components that differentiate it from these related compounds while still retaining some level of biological activity associated with quinolone antibiotics .
Ciprofloxacin Impurity D hydrochloride, chemically identified as 7-chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, represents a significant process-related impurity formed during the synthesis of ciprofloxacin [7] [8]. This compound possesses the molecular formula C17H19Cl2N3O3 with a molecular weight of 384.26 daltons and is classified as a by-product arising from specific synthesis routes employed in ciprofloxacin manufacturing [9] [12].
The formation of Impurity D occurs primarily through alternative halogen substitution pathways during the nucleophilic aromatic substitution reactions that are fundamental to ciprofloxacin synthesis [2] [7]. Research has demonstrated that this impurity emerges when chlorine atoms substitute fluorine atoms at position 7 of the quinolone core structure during the piperazine coupling reaction [1] [10]. The compound is also known as Ciprofloxacin United States Pharmacopeia Related Compound A, highlighting its significance in pharmaceutical quality control protocols [7] [9].
Studies have shown that Impurity D formation is particularly prominent in synthesis routes that employ 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-pyridine-3-carboxylic acid as a starting material, followed by cyclization with ethylenediamine [1] [3]. The impurity arises when competing halogenation reactions occur during the nucleophilic substitution process, leading to chlorine incorporation instead of the desired fluorine retention [2] [11].
The formation mechanism of Ciprofloxacin Impurity D involves complex nucleophilic aromatic substitution reactions that occur during the multi-step synthesis of ciprofloxacin [13] [14]. The primary mechanism involves the displacement of fluorine atoms by chloride ions in the presence of specific reaction conditions, particularly during the piperazine substitution step [16] [21].
The mechanistic pathway begins with the formation of a quinolone intermediate through intramolecular nucleophilic addition of the pyridone ring [1] [3]. During this process, competing reactions can occur where chloride ions, either present as impurities in reagents or formed through side reactions, can participate in nucleophilic aromatic substitution reactions [17] [19]. The electron-withdrawing nature of the quinolone core facilitates these substitution reactions, making the aromatic system susceptible to halogen exchange [14] [24].
Research has indicated that the formation of Impurity D follows a nucleophilic aromatic substitution mechanism where the chloride ion attacks the electron-deficient aromatic carbon bearing the fluorine substituent [21] [16]. This process is facilitated by the presence of electron-withdrawing groups in the quinolone structure, which activate the aromatic ring toward nucleophilic attack [14] [19]. The reaction proceeds through a Meisenheimer complex intermediate, where the chloride ion forms a temporary covalent bond before the fluorine atom is eliminated [24] [25].
Temperature and reaction time significantly influence the extent of this halogen exchange reaction [18] [28]. Higher temperatures increase the reaction rate but also promote side reactions leading to increased Impurity D formation [27] [31]. The presence of strong bases, commonly used in ciprofloxacin synthesis, can also catalyze these substitution reactions by increasing the nucleophilicity of chloride ions [13] [17].
Industrial production of ciprofloxacin involves several critical process parameters that directly influence the formation of Impurity D [3] [20]. Temperature control represents one of the most significant factors, as elevated temperatures during the cyclization and piperazine coupling reactions can promote unwanted halogen substitution reactions [18] [28]. Manufacturing protocols typically require strict temperature control within specific ranges to minimize impurity formation while maintaining acceptable reaction rates [27] [31].
The choice of reaction solvents plays a crucial role in impurity formation, with polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide showing different propensities for promoting side reactions [14] [19]. Studies have demonstrated that certain solvent systems can stabilize intermediate complexes, thereby influencing the selectivity of nucleophilic substitution reactions [15] [23]. The purity of starting materials and reagents represents another critical consideration, as trace chloride impurities can serve as nucleophiles in competing substitution reactions [1] [17].
Reaction time optimization becomes essential in industrial settings, as prolonged reaction times increase the likelihood of side reactions leading to Impurity D formation [16] [21]. Manufacturing processes typically employ real-time monitoring techniques to determine optimal reaction endpoints that maximize product yield while minimizing impurity levels [11] [20]. The use of continuous flow synthesis has emerged as a promising approach to reduce impurity formation by providing better control over reaction conditions and shorter residence times [3] [18].
Quality control protocols in industrial production require specific analytical methods for detecting and quantifying Impurity D levels [10] [30]. High-performance liquid chromatography represents the standard analytical technique for impurity analysis, with specific methods developed to separate closely eluting compounds [2] [31]. Regulatory guidelines establish acceptance criteria for Impurity D levels, typically requiring individual impurity levels below 0.15% in the final active pharmaceutical ingredient [10] [12].
Multiple factors contribute to the generation of Ciprofloxacin Impurity D during synthesis, with reaction temperature serving as the primary determinant [18] [27]. Research has established that temperatures exceeding 120°C significantly increase the rate of halogen exchange reactions, leading to elevated impurity levels [28] [31]. Conversely, temperatures below 80°C may result in incomplete reactions and extended reaction times [19] [24].
The concentration of chloride ions in the reaction medium directly correlates with Impurity D formation [1] [17]. Sources of chloride contamination include starting materials, solvents, and reaction vessels, all of which must be carefully controlled to minimize impurity generation [7] [20]. Studies have shown that chloride concentrations as low as 10 parts per million can contribute to detectable levels of Impurity D formation [11] [21].
The following table summarizes key factors affecting Impurity D generation:
| Factor | Impact Level | Optimal Range | Reference |
|---|---|---|---|
| Reaction Temperature | High | 80-120°C | [18] [28] |
| Chloride Ion Concentration | Critical | <10 ppm | [11] [21] |
| Reaction Time | Moderate | 2-6 hours | [16] [19] |
| pH Level | Moderate | 6.0-8.5 | [14] [25] |
| Solvent Purity | High | >99.5% | [1] [20] |
The pH of the reaction medium influences the nucleophilicity of chloride ions and the electrophilicity of the aromatic substrate [14] [25]. Basic conditions can enhance nucleophilic substitution reactions, while acidic conditions may protonate nucleophiles, reducing their reactivity [24] [29]. Optimal pH ranges typically fall between 6.0 and 8.5 to balance reaction efficiency with impurity control [19] [31].
Catalyst selection and concentration represent additional critical factors in impurity formation [13] [17]. Certain catalysts may promote unwanted side reactions, while others can enhance selectivity for the desired product [15] [23]. The use of phase-transfer catalysts has shown promise in reducing impurity formation by facilitating selective nucleophilic substitution reactions [14] [22].
Detailed mechanistic investigations have revealed that Impurity D formation follows a multi-step process involving initial activation of the quinolone substrate followed by nucleophilic attack by chloride ions [16] [21]. Spectroscopic studies using nuclear magnetic resonance and mass spectrometry have provided insights into intermediate structures and reaction pathways [6] [19].
Kinetic studies have demonstrated that the formation of Impurity D follows second-order kinetics with respect to both the quinolone substrate and chloride ion concentration [18] [24]. The activation energy for the halogen exchange reaction has been determined to be approximately 85 kilojoules per mole, indicating a moderately temperature-sensitive process [27] [29]. These findings have informed the development of predictive models for impurity formation under various reaction conditions [20] [31].
Advanced analytical techniques have enabled the identification of multiple reaction intermediates in the Impurity D formation pathway [6] [22]. Liquid chromatography-mass spectrometry studies have revealed the presence of transient complexes that serve as precursors to the final impurity structure [2] [25]. These mechanistic insights have facilitated the development of strategies to suppress unwanted reactions through selective catalyst design and reaction condition optimization [13] [23].
The role of solvent coordination in stabilizing reaction intermediates has been investigated through computational chemistry approaches [15] [26]. Molecular dynamics simulations have provided detailed information about the transition states involved in halogen exchange reactions, revealing the importance of solvation effects in determining reaction selectivity [19] [24]. These studies have contributed to a deeper understanding of the fundamental processes governing impurity formation and have informed rational approaches to synthesis optimization [14] [27].
High-Performance Liquid Chromatography represents the gold standard analytical technique for Ciprofloxacin Impurity D Hydrochloride characterization. The European Pharmacopoeia monograph establishes comprehensive guidelines for High-Performance Liquid Chromatography analysis of ciprofloxacin-related substances, including Impurity D [1] [2]. The optimized chromatographic conditions utilize a base-deactivated octadecylsilyl silica gel column with dimensions of 250 × 4.6 millimeters and particle size of 5 micrometers [1].
The mobile phase composition consists of 13 volumes of acetonitrile and 87 volumes of 2.45 grams per liter phosphoric acid solution, adjusted to pH 3.0 with triethylamine [1] [2]. This acidic mobile phase prevents peak tailing commonly observed with quinolone compounds in reversed-phase chromatography [3]. The method operates at a flow rate of 1.5 milliliters per minute with column temperature maintained at 40°C for optimal separation [1].
Detection wavelength selection at 278 nanometers provides maximum sensitivity for ciprofloxacin and its related substances [1] [4]. The retention time for Ciprofloxacin Impurity D appears at approximately 11.855 minutes, corresponding to a relative retention time of 1.2 compared to ciprofloxacin [1] [2]. System suitability requirements mandate resolution greater than 1.3 between critical peak pairs and symmetry factors between 0.8 and 1.5 [1].
The High-Performance Liquid Chromatography method demonstrates excellent separation capability for all specified impurities including A, B, C, D, and E with baseline resolution [1] [4]. Validation studies conducted according to International Conference on Harmonization guidelines confirm method precision with relative standard deviation values below 5%, and accuracy with recovery percentages ranging from 98.0% to 102.0% [5] [1].
Ultra-High-Performance Liquid Chromatography methodology offers enhanced analytical performance through reduced particle size stationary phases and elevated operating pressures. The ACQUITY Ultra-High-Performance Liquid Chromatography BEH C18 column (100 × 2.1 millimeters, 1.8 micrometers) provides superior resolution and shorter analysis times compared to conventional High-Performance Liquid Chromatography [6].
The optimized mobile phase comprises 0.025 Molar orthophosphoric acid and acetonitrile in a ratio of 87:13 volume to volume, with pH adjusted to 3.0 using triethylamine [6]. Operating conditions include a flow rate of 0.3 milliliters per minute and detection at 278 nanometers using photodiode array detection [6]. The total run time is reduced to approximately 5 minutes, representing a significant improvement over conventional High-Performance Liquid Chromatography methods [6].
Retention times for ciprofloxacin-related impurities show considerable reduction: decarboxy impurity at 1.13 minutes, desfluoro impurity at 2.00 minutes, ethylenediamine impurity at 2.30 minutes, and ciprofloxacin at 3.34 minutes [6]. This enhanced separation efficiency facilitates rapid quality control analysis while maintaining analytical precision [6].
Method validation parameters demonstrate exceptional performance with correlation coefficients exceeding 0.9997 for all analytes [6]. Linearity ranges from limit of quantification to 150% of working concentration with detection limits as low as 0.00003% relative to test concentration [6]. Precision studies yield relative standard deviation values below 2%, confirming method reproducibility [6].
Thin Layer Chromatography serves as an alternative analytical approach for Ciprofloxacin Impurity D characterization, particularly for impurity A according to European Pharmacopoeia guidelines [1] [2]. The method utilizes silica gel F254 plates with application volume of 5 microliters [1] [2].
Traditional organic solvent systems employ chloroform, methanol, and ammonia in specific ratios for optimal separation [7]. However, recent developments focus on environmentally friendly alternatives using hydrotropic solvent systems. Mixed hydrotropic blends containing sodium benzoate, urea, and sodium salicylate in ratios of 1:2:1 demonstrate comparable separation efficiency to organic solvents [7].
The eco-friendly Thin Layer Chromatography method achieves Rf values of 0.63 ± 0.03 for ciprofloxacin, comparable to organic solvent systems (0.61 ± 0.02) [7]. This green chemistry approach reduces environmental impact while maintaining analytical performance [7]. Detection occurs at 254 nanometers under ultraviolet illumination following plate development [7].
European Pharmacopoeia procedures require pre-exposure of plates to ammonia vapor for 15 minutes in a closed tank before development [2]. However, studies indicate limitations in the Thin Layer Chromatography method for impurity A detection, suggesting replacement with more sensitive High-Performance Liquid Chromatography techniques [1] [4].
Capillary Zone Electrophoresis provides an efficient electrophoretic separation technique for Ciprofloxacin Impurity D Hydrochloride analysis. The method utilizes phosphate buffer at pH 6.0 supplemented with 0.075 Molar pentane-1-sulfonic acid sodium salt to enhance separation selectivity [8] [9].
Optimized electrophoretic conditions include applied voltage of 15 kilovolts and capillary temperature of 25°C [8]. Detection wavelengths at both 254 and 280 nanometers accommodate different absorption maxima of ciprofloxacin and its impurities [8]. Impurity D shows maximum absorption near 254 nanometers, while ciprofloxacin and impurities B and C exhibit maxima around 280 nanometers [8].
The Capillary Zone Electrophoresis method achieves complete separation of ciprofloxacin and impurities A, B, C, and D within 6.5 minutes total run time [8] [9]. Migration times demonstrate good reproducibility with relative standard deviation values below 3% [8]. The method shows linear response over concentration ranges from 0.004 to 0.1 milligrams per milliliter [8].
Validation studies confirm method precision with repeatability and intermediate precision relative standard deviation values below 10% [8]. Detection limits reach 0.002 milligrams per milliliter, providing adequate sensitivity for impurity analysis [8]. The Capillary Zone Electrophoresis approach offers advantages including minimal sample consumption, rapid analysis, and environmental friendliness compared to liquid chromatography methods [8] [9].
Micellar Electrokinetic Chromatography extends capillary electrophoresis capabilities to neutral compounds through incorporation of surfactant micelles as pseudostationary phases. The technique proves particularly effective for pharmaceutical analysis where electrophoretic separation alone is insufficient [10] [11] [12].
Sodium dodecyl sulfate represents the most commonly used anionic surfactant for Micellar Electrokinetic Chromatography applications [13] [12]. Optimized background electrolyte systems utilize 25 millimolar disodium tetraborate buffer at pH 9.0 containing 50 millimolar sodium dodecyl sulfate [11]. Applied voltage of 25 kilovolts enables separation within 7 minutes using photodiode array detection at 230 and 315 nanometers [11].
Mixed micelle systems incorporating both ionic and non-ionic surfactants offer enhanced selectivity for complex pharmaceutical mixtures [13]. These systems demonstrate improved peak resolution and reduced analysis times compared to single surfactant approaches [13]. Temperature control at 25°C ensures reproducible migration patterns and consistent separation efficiency [13].
Method validation confirms linear response over concentration ranges from 0.5 to 10.0 micrograms per milliliter with correlation coefficients exceeding 0.999 [11]. Detection limits achieve 0.28 to 0.35 milligrams per liter for corticosteroid analysis, demonstrating method sensitivity [13]. Precision studies yield relative standard deviation values below 5% for both repeatability and intermediate precision [11] [13].
Nuclear Magnetic Resonance Spectroscopy provides comprehensive structural characterization of Ciprofloxacin Impurity D Hydrochloride through multi-nuclear analysis. Fluorine-19 and proton Nuclear Magnetic Resonance techniques offer complementary information for impurity profiling and quantitative analysis [14] [15].
Fluorine-19 Nuclear Magnetic Resonance spectroscopy proves particularly valuable for ciprofloxacin analysis due to the fluorine atom present in the quinolone structure [14]. The technique enables detection and quantification of multiple fluorinated impurities including fluoride ion and known degradation products [14]. Studies demonstrate identification of 4 to 12 fluorinated impurities in commercial ciprofloxacin formulations using Fluorine-19 Nuclear Magnetic Resonance [14].
Proton Nuclear Magnetic Resonance analysis in deuterated dimethyl sulfoxide reveals characteristic chemical shifts for ciprofloxacin at 1.19, 1.30-1.33, 3.84-3.85, and 7.55-8.66 parts per million [16]. These spectral regions correspond to cyclopropyl, piperazine, and quinolone aromatic protons respectively [16]. Two-dimensional Diffusion-Ordered Spectroscopy Nuclear Magnetic Resonance provides additional structural information and enables excipient characterization [14].
Quantitative Nuclear Magnetic Resonance methods demonstrate accuracy for content determination with precision comparable to chromatographic techniques [14]. The approach offers advantages including minimal sample preparation, simultaneous multi-component analysis, and structural confirmation [14]. However, detection limits remain higher than chromatographic methods, limiting applications to major component analysis [14].
Mass Spectrometry techniques provide definitive structural identification and sensitive quantitative analysis of Ciprofloxacin Impurity D Hydrochloride. Electrospray ionization coupled with tandem mass spectrometry offers excellent selectivity and detection limits for pharmaceutical impurity analysis [17] [18].
Source-induced dissociation and collision-induced dissociation fragmentation patterns enable structural elucidation of ciprofloxacin and its impurities [17]. Positive ion mode electrospray ionization typically produces protonated molecular ions [M+H]+ facilitating molecular weight determination [17]. Tandem mass spectrometry experiments provide characteristic fragment ions useful for structural confirmation [17].
Liquid chromatography-mass spectrometry methods combine chromatographic separation with mass spectrometric detection for enhanced specificity [19]. Multiple reaction monitoring techniques enable simultaneous quantification of ciprofloxacin and multiple impurities with detection limits in the nanogram per milliliter range [19]. Matrix effects require careful optimization of ionization conditions and internal standard selection [19].
High-resolution mass spectrometry instruments provide accurate mass measurements enabling elemental composition determination [18]. This capability proves essential for unknown impurity identification and metabolite characterization [18]. Mass spectrometric methods demonstrate linear response over wide concentration ranges with excellent precision and accuracy [17] [18].
Infrared Spectroscopy offers valuable structural information and quantitative capabilities for Ciprofloxacin Impurity D Hydrochloride analysis. Fourier Transform Infrared Spectroscopy enables identification of characteristic functional groups and provides an alternative quantitative approach [20] [21].
The carbonyl stretching vibration at 1707 wavenumbers serves as the primary analytical signal for quantitative ciprofloxacin determination [20] [21]. This characteristic absorption shows minimal interference from common pharmaceutical excipients, ensuring method selectivity [20]. Sample preparation involves extraction with methanol followed by phosphate buffer at pH 6.0 [20] [21].
Infrared spectroscopic quantification demonstrates linearity over concentration ranges from 2 to 20 micrograms per milliliter with correlation coefficients of 0.998 [20]. Detection and quantification limits reach 0.068 and 0.450 micrograms per milliliter respectively [20]. Validation studies confirm method accuracy with recovery percentages from 98.34% to 101.72% [20].
Comparative studies indicate Infrared spectroscopy provides adequate precision for routine quality control applications, though somewhat lower than chromatographic methods [20] [21]. The technique offers advantages including rapid analysis, minimal sample preparation, and applicability to solid dosage forms [22]. Recent developments explore confined molecule studies using carbon nanotube interactions [23] [24].
International Conference on Harmonization guideline Q2(R1) establishes comprehensive requirements for analytical method validation in pharmaceutical analysis [25]. Method development for Ciprofloxacin Impurity D Hydrochloride must demonstrate compliance with these internationally recognized standards [5] [6] [26].
Validation protocols encompass specificity, linearity, range, accuracy, precision, detection limit, quantification limit, and robustness parameters [25]. Specificity requires demonstration of analytical method capability to measure analyte response in presence of impurities, degradation products, and matrix components [25]. Forced degradation studies under acid, base, oxidative, thermal, and photolytic conditions verify stability-indicating properties [26].
Linearity assessment involves analysis of at least five concentration levels spanning the analytical range [25]. Correlation coefficients must exceed 0.990 with additional statistical evaluation of linearity including y-intercept, slope, and residual sum of squares [25]. Range determination covers expected analytical concentrations from quantification limit to 120% of specification limit [25].
Precision evaluation includes repeatability (system precision), intermediate precision (ruggedness), and reproducibility assessments [25]. Accuracy studies employ recovery experiments at multiple concentration levels typically spanning 50% to 150% of target concentration [25]. Detection and quantification limits require signal-to-noise ratio approaches or statistical methods based on standard deviation of response and slope [25].
Analytical performance parameters define method capability and suitability for intended applications. Linearity ranges for Ciprofloxacin Impurity D Hydrochloride analysis typically span from limit of quantification to 150% of working concentration [6] [27]. High-Performance Liquid Chromatography methods demonstrate linearity from 50 to 150 micrograms per milliliter with correlation coefficients exceeding 0.997 [1] [5].
Precision studies evaluate both repeatability and intermediate precision components. Repeatability assessments involve six replicate analyses at 100% concentration level yielding relative standard deviation values below 2% for well-optimized methods [6] [27]. Intermediate precision incorporates different days, analysts, and equipment variations with acceptance criteria typically below 5% relative standard deviation [27].
Accuracy determination employs standard addition methodology at multiple concentration levels. Recovery studies at 50%, 100%, and 150% of target concentration demonstrate mean recovery percentages between 98.0% and 102.0% [5] [6]. These results confirm absence of systematic bias and matrix interference effects [27].
Robustness evaluation assesses method tolerance to deliberate variations in analytical conditions. Parameters including mobile phase composition (±2%), flow rate (±10%), column temperature (±5°C), and pH (±0.1 units) undergo systematic variation [6] [26]. Acceptable robustness requires maintenance of system suitability criteria under all tested conditions [26].
Detection and quantification limits represent critical sensitivity parameters for impurity analysis methods. Detection limits define the lowest analyte concentration producing signals significantly different from background noise [25]. Quantification limits establish the minimum concentration enabling accurate and precise quantitative measurements [25].
High-Performance Liquid Chromatography methods achieve detection limits ranging from 0.05 to 0.11 micrograms per milliliter for Ciprofloxacin Impurity D [1] [27]. Ultra-High-Performance Liquid Chromatography demonstrates enhanced sensitivity with detection limits reaching 0.00003% relative to test concentration [6]. These values meet regulatory requirements for impurity analysis at typical specification levels [6].
Quantification limits typically range from 0.1 to 0.35 micrograms per milliliter for liquid chromatographic methods [27]. Capillary Zone Electrophoresis achieves quantification limits of 0.005 milligrams per milliliter despite lower sensitivity compared to chromatographic techniques [8]. Mass spectrometry methods provide exceptional sensitivity with detection limits in the nanogram per milliliter range [19].